molecular formula C25H32ClNO3 B566027 Amiodarone Impurity A CAS No. 95820-13-6

Amiodarone Impurity A

Cat. No. B566027
CAS RN: 95820-13-6
M. Wt: 429.985
InChI Key: ARAVQMKEHZWBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amiodarone Impurity A, also known as 2-Butyl-3-benzofuranyl [4-[2-(diethylamino)ethoxy]phenyl]methanone, is a compound related to Amiodarone . It is used as a reference standard in the pharmaceutical industry .


Synthesis Analysis

The synthesis of Amiodarone and its impurities is a complex process that involves multiple steps. One study describes the use of the X500R QTOF System, UV Optical Data, SCIEX OS Analytics, and MetabolitePilotTM Software for impurity profiling of Amiodarone . This integrated hardware and software solution compounds from MS and MS/MS data and reduces the need for manual review .


Molecular Structure Analysis

The molecular structure of this compound is analyzed using high-resolution, accurate mass MS/MS data . This gives the highest confidence in compound identification .


Chemical Reactions Analysis

The chemical reactions involving Amiodarone and its impurities are complex. Impurities may result from the instability of drug substances or reaction with added excipients or packaging materials, or they may arise from starting and intermediate materials used in the manufacturing of active pharmaceutical ingredients (API) .

Scientific Research Applications

  • Validation of Analytical Methods : A study by Al-Rimawi (2010) focused on validating an HPLC-UV method for determining amiodarone hydrochloride impurities in tablet formulations. This method was proven effective for determining low levels of amiodarone impurities, indicating its utility in pharmaceutical quality control (Al-Rimawi, 2010).

  • Stability-Indicating Methods : Coelho et al. (2020) developed a stability-indicating HPLC method for the determination of amiodarone and its impurities in tablets. This method was effective for stability studies and routine quality control analyses (Coelho et al., 2020).

  • Liquid Chromatographic Determination : Lacroix et al. (1994) developed a liquid chromatographic method for determining amiodarone hydrochloride and related compounds in raw materials and tablets, demonstrating its applicability in pharmaceutical analysis (Lacroix et al., 1994).

  • Quality by Design (QbD) in Method Development : Karmarkar et al. (2014) utilized QbD principles to optimize an HPLC method for amiodarone hydrochloride and its impurities, demonstrating the importance of method robustness and performance characteristics in pharmaceutical analysis (Karmarkar et al., 2014).

  • Mass Spectrometric Analysis : Myung et al. (2000) used HPLC/APCI-MS/MS to identify the structures of metabolites and impurities of amiodarone, highlighting the role of advanced analytical techniques in drug analysis (Myung et al., 2000).

  • Nonaqueous Electrokinetic Chromatography : Mol et al. (2008) evaluated nonaqueous electrokinetic chromatography for analyzing amiodarone and its impurities, showcasing an alternative analytical method in pharmaceutical research (Mol et al., 2008).

Mechanism of Action

Target of Action

Dideiodo Amiodarone Hydrochloride, also known as Amiodarone Impurity A, primarily targets the cardiac tissues . It acts on the potassium, sodium, and calcium channels present in the cardiac cells . It also exhibits alpha- and beta-blocking properties .

Mode of Action

Dideiodo Amiodarone Hydrochloride interacts with its targets by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . As a result, it increases the duration of the action potential as well as the effective refractory period for cardiac cells (myocytes) . It also blocks sodium and calcium channels , having a high affinity for inactivated channels . Furthermore, it exhibits anti-adrenergic effects by non-competitively blocking alpha and beta receptors .

Biochemical Pathways

The compound affects the cardiac action potential pathway . By blocking the potassium currents, it prolongs the repolarization phase of the cardiac action potential, thereby increasing the duration of the action potential and the effective refractory period for cardiac cells . This results in the suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies .

Pharmacokinetics

The pharmacokinetics of Dideiodo Amiodarone Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The molecular and cellular effects of Dideiodo Amiodarone Hydrochloride’s action include the prolongation of the cardiac action potential and the increase in the effective refractory period for cardiac cells . This results in the suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies . These effects contribute to its antiarrhythmic properties .

Biochemical Analysis

Biochemical Properties

Dideiodo Amiodarone Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This interaction is crucial in its role as an antiarrhythmic agent .

Cellular Effects

Dideiodo Amiodarone Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, amiodarone, the parent compound, is known to affect all phases of the cardiac action potential, which is crucial in its role as an antiarrhythmic drug .

Molecular Mechanism

The mechanism of action of Dideiodo Amiodarone Hydrochloride is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, amiodarone is known to block potassium currents, which prolongs both cardiac action potential and refractoriness .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dideiodo Amiodarone Hydrochloride change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, amiodarone has been observed to cause a decrease in ICa in a concentration-dependent manner over time .

Dosage Effects in Animal Models

The effects of Dideiodo Amiodarone Hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, amiodarone has been associated with a relatively high incidence of adverse effects, particularly pulmonary, thyroid, cardiac, skin, and ocular toxicities .

Metabolic Pathways

Dideiodo Amiodarone Hydrochloride is involved in various metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Dideiodo Amiodarone Hydrochloride is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Dideiodo Amiodarone Hydrochloride and any effects on its activity or function are of interest. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, amiodarone has been observed to accumulate within the lysosomes .

properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3.ClH/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3;/h8-10,12-16H,4-7,11,17-18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAVQMKEHZWBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What analytical methods are used to detect and quantify Amiodarone Impurity D and E?

A1: The research paper describes a validated HPLC-UV method for the determination of Amiodarone Hydrochloride, Impurity D, and Impurity E in tablet formulations []. The method utilizes a C18 column and an isocratic elution with a mixture of buffer solution (pH 5.0), methanol, and acetonitrile. Detection is achieved using a UV detector at a wavelength of 240 nm. This method demonstrates high sensitivity, enabling the detection and quantification of these impurities at low concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.